

An In-depth Technical Guide to 3-Amino-9ethylcarbazole (AEC)

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Compound of Interest		
Compound Name:	3-Amino-9-ethylcarbazole	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Amino-9-ethylcarbazole** (AEC), a versatile heterocyclic amine widely utilized in biomedical research and diagnostics. The document details its molecular structure, chemical formula, and key physicochemical properties. It offers in-depth experimental protocols for its chemical synthesis and its application as a chromogenic substrate in immunohistochemistry (IHC) and immunoblotting. Furthermore, this guide presents its spectral data and illustrates its application workflow, serving as a critical resource for professionals in research and development.

Molecular Structure and Chemical Identity

3-Amino-9-ethylcarbazole, commonly known by the acronym AEC, is an aromatic amine built upon a tricyclic carbazole core. An ethyl group is attached to the nitrogen atom at position 9, and an amino group is substituted at the C-3 position of the carbazole ring structure.

The molecular structure of **3-Amino-9-ethylcarbazole** is as follows:



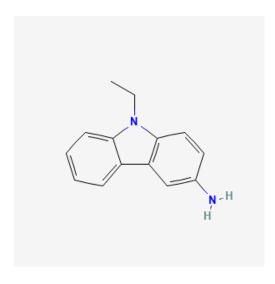


Image Source: PubChem CID 8588

Molecular Formula: C14H14N2[1]

IUPAC Name: 9-ethyl-9H-carbazol-3-amine[1]

CAS Number: 132-32-1[1]

Synonyms: AEC, 9-Ethylcarbazol-3-amine, 3-Amino-N-ethylcarbazole[1][2][3]

Physicochemical and Spectral Data

The physical and chemical properties of **3-Amino-9-ethylcarbazole** are summarized below. This data is crucial for its proper handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties



Property	Value	Reference(s)
Molecular Weight	210.27 g/mol	[1]
Appearance	Brownish or tannish powder/chunks	[2]
Melting Point	85-100 °C (range varies by source)	[2][4]
Boiling Point	420.9 °C at 760 mmHg	[4]
Solubility	Sparingly soluble in water. Soluble in DMF, ethanol, acetic acid, chloroform, and methanol.	[2][5]
Storage Temperature	2-8 °C, protected from light	[5][6]

Table 2: Spectral Data Summary

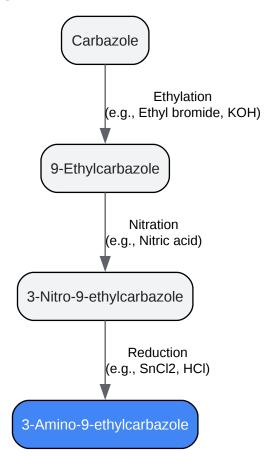
Technique	Key Data Points	Reference(s)
¹ H NMR	Spectrum available, conforms to structure.	[7][8]
¹³ C NMR	Spectrum data available in various databases.	[4][9]
FT-IR (KBr disc)	Key absorptions correspond to N-H, C-H (aromatic and aliphatic), and C=C (aromatic) stretching.	[4]
Mass Spectrometry (EI)	Molecular Ion (M+) at m/z 210. Key fragments observed at m/z 195, 181, 118.	[1]

Chemical Synthesis



3-Amino-9-ethylcarbazole is typically synthesized in a multi-step process starting from carbazole. A common and effective route involves the ethylation of the carbazole nitrogen, followed by nitration at the 3-position, and subsequent reduction of the nitro group to an amine.

Logical Flow of Synthesis



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Caption: General synthesis pathway for **3-Amino-9-ethylcarbazole**.

Detailed Experimental Protocol: Reduction of 3-Nitro-9-ethylcarbazole

This protocol details the final step in the synthesis: the reduction of the nitro intermediate to the final amine product.[10]

Materials:



- 3-Nitro-9-ethylcarbazole (10.2 g, 42.5 mmol)
- Stannous chloride dihydrate (SnCl₂·2H₂O) (38.4 g, 170 mmol)
- Concentrated Hydrochloric Acid (HCl) (100 ml)
- Sodium Hydroxide (NaOH) (75 g)
- Deionized Water (150 ml)
- Pyridine/Water for recrystallization

Procedure:

- A solution of 10.2 g of 3-nitro-9-ethylcarbazole and 38.4 g of stannous chloride dihydrate in 100 ml of concentrated hydrochloric acid is prepared in a suitable reaction vessel.[10]
- The mixture is heated for 3 hours at 92°C with stirring.[10]
- After the reaction is complete, the solution is cooled in an ice bath.[10]
- The cooled solution is cautiously made basic by the slow, partial addition of a separately prepared solution of 75 g of sodium hydroxide in 150 ml of water. The pH should be monitored to ensure it becomes strongly basic.[10]
- The resulting precipitate (the crude product) is collected by filtration.[10]
- The collected solid is washed first with the basic sodium hydroxide solution, followed by copious amounts of water until the washings are neutral.[10]
- The product is air-dried, followed by vacuum drying.[10]
- For purification, the crude product is recrystallized from a pyridine/water mixture to yield light-green needles of 3-Amino-9-ethylcarbazole (Typical yield: ~82%).[10]

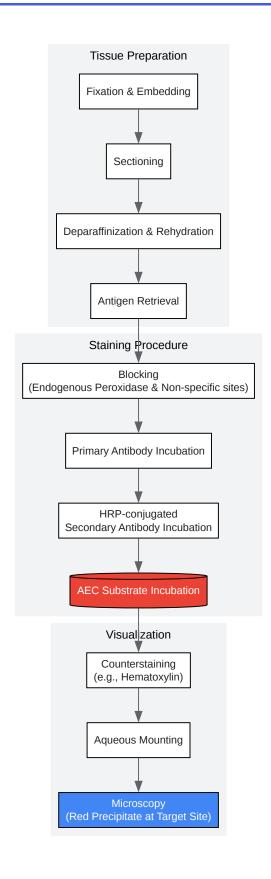
Application in Immunohistochemistry (IHC)



The most prominent application of **3-Amino-9-ethylcarbazole** is as a chromogenic substrate for horseradish peroxidase (HRP) in IHC and immunoblotting.[2] In the presence of HRP and hydrogen peroxide, AEC is oxidized to form a water-insoluble, red-colored precipitate at the site of the target antigen.[5][6][11] This allows for the visualization of the location of specific proteins within a tissue sample.

Workflow for AEC Application in IHC





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Caption: Standard experimental workflow for IHC using AEC substrate.



Detailed Experimental Protocol: Preparation and Use of AEC Substrate Solution

This protocol provides a standard method for preparing the AEC working solution and applying it to tissue sections.

Stock Solutions:

- AEC Stock Solution: Dissolve 25 mg of 3-Amino-9-ethylcarbazole powder in 2.5 mL of N,N-Dimethylformamide (DMF). This solution can be stored at 4°C in the dark.[5]
- Acetate Buffer (0.05 M, pH 5.0-5.5): Prepare a 0.05 M solution of sodium acetate and adjust the pH to between 5.0 and 5.5 using glacial acetic acid.[5][12]
- Hydrogen Peroxide (H₂O₂): A fresh 30% (w/w) stock solution is required.

Preparation of AEC Working Solution (prepare immediately before use):

- To 47.5 mL of 0.05 M Acetate Buffer, add the 2.5 mL of the AEC stock solution and mix well.
 [5] This results in a final AEC concentration of 0.5 mg/mL.
- Immediately prior to use, add 25 μL of 30% hydrogen peroxide to the solution and mix thoroughly.[5]
- If necessary, the solution can be filtered through a 0.2 μm filter to remove any precipitate.

Staining Procedure:

- Following incubation with an HRP-conjugated secondary antibody and subsequent washes, carefully wipe the slide to remove excess buffer from around the tissue section.
- Apply a sufficient amount of the freshly prepared AEC working solution to completely cover the tissue section.
- Incubate at room temperature for 5-20 minutes.[6] Monitor the color development microscopically to achieve the desired signal intensity without excessive background staining.



- Once sufficient staining is achieved, stop the reaction by rinsing the slides gently in deionized water for 5 minutes.
- Proceed with an appropriate aqueous counterstain (e.g., Hematoxylin). Crucially, do not use alcohol-based solutions for dehydration or counterstaining, as the red AEC precipitate is soluble in organic solvents.[11][13]
- Coverslip the slides using an aqueous mounting medium. The resulting positive staining will appear as a rose-red to brownish-red precipitate.

Chemical Reactivity and Applications

Beyond its use as a chromogen, **3-Amino-9-ethylcarbazole** is a valuable building block in synthetic and materials chemistry.[14][15] The molecule possesses three primary nucleophilic sites: the amino group at C-3, and the carbon atoms at C-2 and C-4.[14] This allows it to participate in a wide range of chemical reactions, including:

- Reactions involving the amino group: Acylation, arylation, and formation of carbamates.[15]
- Cyclization reactions: The amino group, in conjunction with the C-2 or C-4 positions, can be
 used to construct fused heterocyclic systems, such as pyrrolo[2,3-c]carbazoles and
 pyrido[3,2-b]carbazoles.[15]

These reactions have been leveraged to synthesize novel compounds with applications in electronic devices (like OLEDs) and as potential pharmacological agents with antibacterial, antifungal, and antitumor activities.[15]

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